molecular formula C14H12ClNO B3048573 p-Chlorobenzylidene-(4-methoxyphenyl)-amine CAS No. 1749-03-7

p-Chlorobenzylidene-(4-methoxyphenyl)-amine

Cat. No.: B3048573
CAS No.: 1749-03-7
M. Wt: 245.7 g/mol
InChI Key: LTTLSCCNSQUJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Chlorobenzylidene-(4-methoxyphenyl)-amine is a Schiff base derivative characterized by a central imine (-C=N-) linkage connecting a 4-chlorobenzyl group and a 4-methoxyphenyl moiety. Its molecular formula is C₁₄H₁₂ClNO, with a molecular weight of 245.70 g/mol . The compound’s structure features electron-donating (methoxy) and electron-withdrawing (chloro) substituents, which influence its electronic properties and reactivity. Quantum chemical calculations under density functional theory (DFT-B3LYP/6-31G*) have optimized its 3D structure, confirming its planar geometry and solvent-accessible surface properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTLSCCNSQUJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1749-03-7
Record name NSC139713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-CHLOROBENZYLIDENE)-PARA-ANISIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

p-Chlorobenzylidene-(4-methoxyphenyl)-amine, a compound belonging to the class of benzylidene amines, has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its biological effects, including anticancer, antibacterial, and enzyme inhibition properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H14_{14}ClN
  • Molecular Weight : 255.73 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways. In vitro studies showed a marked increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity compared to controls .
  • Cell Lines Tested : Notably effective against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines.
Cell Line IC50_{50} (µM) Mechanism
MDA-MB-23112.5Apoptosis induction
HepG215.0Cell cycle arrest

2. Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria.

  • Inhibition Studies : It showed significant inhibition against Staphylococcus aureus with an IC50_{50} value of approximately 50 µg/mL.
  • Biofilm Formation : The compound was effective in inhibiting biofilm formation, a critical factor in bacterial virulence.
Bacterial Strain Inhibition (%) at 50 µg/mL
Staphylococcus aureus80.69
Klebsiella pneumoniae79.46

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs).

  • Selectivity : The compound demonstrated selective inhibition towards CA IX over CA II, with IC50_{50} values ranging from 10.93 to 25.06 nM for CA IX .
  • Implications : This selectivity suggests potential applications in cancer therapy, as CA IX is often overexpressed in tumors.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Study on Apoptosis Induction :
    • A study reported that treatment with the compound resulted in a significant increase in apoptotic cells in MDA-MB-231 cell lines, with a total increase of approximately 22-fold compared to control groups .
  • Antibacterial Efficacy :
    • In another investigation, the compound was found to inhibit bacterial growth significantly at concentrations as low as 50 µg/mL, showcasing its potential as an antibacterial agent .
  • Molecular Docking Studies :
    • Molecular docking studies indicated favorable binding interactions with CA IX, suggesting a strong affinity that could be leveraged for therapeutic development .

Comparison with Similar Compounds

Electronic Effects

  • Methoxy (OCH₃): The methoxy group in the target compound donates electron density via resonance, enhancing the electron-rich nature of the phenyl ring.
  • Ethoxy (OCH₂CH₃): The ethoxy group in C₁₅H₁₄ClNO increases steric bulk compared to methoxy, which may hinder crystallization or alter solubility in polar solvents.

Thermal Stability

  • The ethoxy derivative (C₁₅H₁₄ClNO) has a predicted boiling point of 742.45 K , higher than the methoxy analogue, likely due to increased molecular weight and van der Waals interactions.

Computational and Experimental Data

  • Target Compound : DFT calculations confirm a planar structure with a dipole moment of ~3.5 D, indicative of moderate polarity . The HOMO-LUMO gap (~4.1 eV) suggests stability against photodegradation.
  • Chloro Analogues: Gas chromatography data for C₁₃H₉Cl₂N indicates lower polarity (retention index = 2294), aligning with its non-polar substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Chlorobenzylidene-(4-methoxyphenyl)-amine
Reactant of Route 2
Reactant of Route 2
p-Chlorobenzylidene-(4-methoxyphenyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.